2-Bromo-2-nitropropane
Overview
Description
Bronopol, or 2-Bromo-2-nitropropane-1,3-diol, is an organic compound with wide-spectrum antimicrobial properties . It is a white solid, although commercial samples may appear yellow . It was first synthesized in 1897 and is used as a preservative in many consumer products such as shampoos and cosmetics .
Synthesis Analysis
Bronopol is produced by the bromination of di(hydroxymethyl)nitromethane, which is derived from nitromethane by a nitroaldol reaction . The world production of Bronopol has increased from the tens of tonnes in the late 1970s to current estimates in excess of 5,000 tonnes .Molecular Structure Analysis
The molecular formula of 2-Bromo-2-nitropropane is C3H6BrNO4 .Chemical Reactions Analysis
Photoexcitation of 2-bromo-2-nitropropane (BNP) at 248 and 193 nm generates OH, Br, and NO2 among other products . The OH fragment is detected by laser-induced fluorescence spectroscopy, and its translational and internal state distributions (vibration, rotation, spin-orbit, and Λ-doubling components) are probed .Physical And Chemical Properties Analysis
Bronopol is a white solid with a density of 1.1 g/cm³ . It has a melting point of 130°C (266°F; 403 K) and decomposes at a boiling point of 140°C (284°F; 413 K) .Scientific Research Applications
Decomposition Mechanism of Energetic Materials
2-Bromo-2-nitropropane plays a crucial role in understanding the decomposition mechanisms of energetic materials with nitro substituents. Research demonstrates that this compound helps in generating key intermediates like 2-nitropropene and 2-nitro-2-propyl radicals, which undergo various unimolecular dissociation events. These studies provide insights into the decomposition mechanism of larger energetic materials with geminal dinitro groups (Booth et al., 2013).
Synthesis of Chalcone Analogues
In the field of organic synthesis, 2-Bromo-2-nitropropane is utilized in the formation of α,β-unsaturated ketones, acting as a key component in a S(RN)1 mechanism. This method allows the synthesis of a wide variety of chalcone analogues, which are significant in various chemical processes (Curti et al., 2007).
Indium-Mediated Aza-Henry Reaction
Another application of 2-Bromo-2-nitropropane is in the indium-mediated Aza-Henry reaction of imines. This method leads to the formation of 2-nitroamines, showcasing the compound's versatility in facilitating novel organic reactions (Soengas et al., 2012).
Investigation of Photodissociation Pathways
Further studies focus on the photodissociation pathways of 2-Bromo-2-nitropropane. This research is pivotal in understanding the dissociation channels of the 2-nitro-2-propyl radical intermediate, which is significant for the study of nitro-containing compounds in energetic materials (Booth et al., 2014).
Safety And Hazards
properties
IUPAC Name |
2-bromo-2-nitropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrNO2/c1-3(2,4)5(6)7/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OADSZWXMXIWZSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)([N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202876 | |
Record name | 2-Bromo-2-nitropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-2-nitropropane | |
CAS RN |
5447-97-2 | |
Record name | 2-Bromo-2-nitropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5447-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-2-nitropropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005447972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5447-97-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17672 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-2-nitropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-2-nitropropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.243 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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